1-(4-chlorophenyl)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopentanecarboxamide
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Description
1-(4-chlorophenyl)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C22H25ClN4OS and its molecular weight is 428.98. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Potential
A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized pyrazole derivatives related to 1-(4-chlorophenyl)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopentanecarboxamide and found that some compounds exhibited significant antimicrobial and anticancer activities, surpassing the reference drug doxorubicin in effectiveness (Hafez, El-Gazzar, & Al-Hussain, 2016).
Structural Characterization
Research by Kariuki, Abdel-Wahab, and El‐Hiti (2021) involved the synthesis of compounds structurally similar to the subject chemical, providing insights into the structural characterization of such compounds using single crystal diffraction (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Biological Activity of Derivatives
Al-Smaisim (2012) synthesized a series of 3,5-dimethyl-1H-pyrazole derivatives, which are structurally related to the target compound, and found them to exhibit good antibacterial activity (Al-Smaisim, 2012).
Antimicrobial Studies on Linked Heterocyclics
A study by Reddy et al. (2010) developed linked heterocyclics containing pyrazole and demonstrated their effective antimicrobial activity against various bacteria and fungi (Reddy, Devi, Sunitha, & Nagaraj, 2010).
Potential Antipsychotic Agents
Wise et al. (1987) researched on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share a structural motif with the target compound, and identified their potential as novel antipsychotic agents (Wise, Butler, Dewald, et al., 1987).
Synthesis and Characterization of Derivatives
Vovk et al. (2010) conducted research on the synthesis of pyrrole derivatives, providing a methodological perspective that could be relevant to the synthesis and characterization of the target compound (Vovk, Pinchuk, Tolmachov, & Gakh, 2010).
Corrosion Inhibition
Fouda, Abdel‐Latif, Helal, and El-Hossiany (2021) explored the use of thiazole derivatives, closely related to the target compound, as corrosion inhibitors, highlighting their potential industrial applications (Fouda, Abdel‐Latif, Helal, & El-Hossiany, 2021).
properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4OS/c1-15-13-16(2)27(26-15)21-25-19(14-29-21)9-12-24-20(28)22(10-3-4-11-22)17-5-7-18(23)8-6-17/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLNEOMDZYDFSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopentanecarboxamide |
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